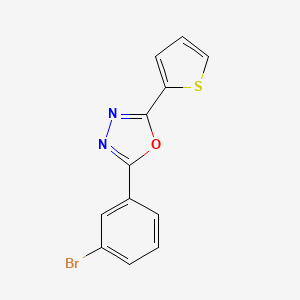

2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including optoelectronics and pharmaceuticals. The presence of a bromophenyl group and a thiophenyl group attached to the oxadiazole core suggests that this compound could exhibit interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclodehydration of hydrazides or the reaction of carboxylic acids with hydrazides to form the oxadiazole ring. In the case of "2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole," the synthesis would likely involve the introduction of the bromophenyl and thiophenyl substituents at the appropriate positions on the oxadiazole ring. While the provided papers do not describe the synthesis of this exact compound, they do provide insights into similar synthetic routes for related compounds. For example, the synthesis of various substituted 1,3,4-oxadiazole derivatives is described, involving reactions with different aryl or aralkyl substituents .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution pattern on the ring can significantly influence the molecular geometry, electronic distribution, and vibrational frequencies. Spectroscopic techniques such as FT-IR, Laser-Raman, and NMR are commonly used to elucidate the structure and confirm the identity of these compounds. Theoretical calculations, such as ab initio Hartree Fock and density functional theory (DFT), can also provide detailed insights into the geometric parameters and electronic properties of the molecule .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can participate in various chemical reactions, primarily due to the reactive nature of the oxadiazole ring and the substituents attached to it. Electrophilic substitution reactions are common, as are cross-coupling reactions such as the Suzuki reaction, which can be used to introduce additional substituents onto the aromatic rings attached to the oxadiazole core . The presence of a bromophenyl group in the compound of interest suggests that it could be a precursor for further functionalization through palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the nature of the substituents and the overall molecular structure. These compounds often exhibit interesting photophysical properties, such as UV absorption and photoluminescence, which can be tuned by varying the substituents . The electrochemical properties, including HOMO-LUMO energy levels, are also of significant interest, particularly for applications in optoelectronic devices. Theoretical and experimental studies can provide valuable information on the electronic properties and reactivity of these molecules, as well as their interactions with solvents and potential for use in various applications .

Propiedades

IUPAC Name |

2-(3-bromophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS/c13-9-4-1-3-8(7-9)11-14-15-12(16-11)10-5-2-6-17-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUJDTWUKFHVDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650326 |

Source

|

| Record name | 2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |

CAS RN |

957065-93-9 |

Source

|

| Record name | 2-(3-Bromophenyl)-5-(2-thienyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957065-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293331.png)